molecular formula C8H5BrClFO B603141 4'-Bromo-5'-chloro-2'-fluoroacetophenone CAS No. 1594605-40-9

4'-Bromo-5'-chloro-2'-fluoroacetophenone

Cat. No.: B603141
CAS No.: 1594605-40-9
M. Wt: 251.48g/mol
InChI Key: UYZXJLRSUSUZHM-UHFFFAOYSA-N
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Description

4’-Bromo-5’-chloro-2’-fluoroacetophenone is an organic compound with the molecular formula C8H5BrClFO and a molecular weight of 251.48 g/mol . This compound is a derivative of acetophenone, characterized by the presence of bromine, chlorine, and fluorine atoms on the aromatic ring. It is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

The synthesis of 4’-Bromo-5’-chloro-2’-fluoroacetophenone typically involves the bromination, chlorination, and fluorination of acetophenone derivatives. One common method is the α-bromination of carbonyl compounds using pyridine hydrobromide perbromide as the brominating agent . The reaction is carried out at 90°C using acetic acid as the solvent, with a molar ratio of substrate to brominator being 1.0:1.1 . Industrial production methods may involve similar processes but on a larger scale, ensuring high yield and cost-effectiveness.

Chemical Reactions Analysis

4’-Bromo-5’-chloro-2’-fluoroacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the aromatic ring can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The carbonyl group in the acetophenone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Bromination: The compound can be further brominated to introduce additional bromine atoms.

Common reagents used in these reactions include pyridine hydrobromide perbromide for bromination, and various oxidizing and reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4’-Bromo-5’-chloro-2’-fluoroacetophenone involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the aromatic ring can influence the compound’s reactivity and binding affinity to various biological molecules. The carbonyl group in the acetophenone moiety can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

4’-Bromo-5’-chloro-2’-fluoroacetophenone can be compared with other similar compounds such as:

The uniqueness of 4’-Bromo-5’-chloro-2’-fluoroacetophenone lies in the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the aromatic ring, which can significantly influence its chemical properties and reactivity.

Properties

IUPAC Name

1-(4-bromo-5-chloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c1-4(12)5-2-7(10)6(9)3-8(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZXJLRSUSUZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594605-40-9
Record name 4â??-Bromo-5â??-chloro-2â??-fluoroacetophenone
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